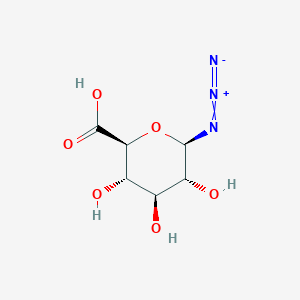

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid

Descripción general

Descripción

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the selection of appropriate starting materials. One common approach is the azidation of a suitable sugar derivative, followed by protection and deprotection steps to achieve the desired stereochemistry. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the structural integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type involves specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) and various alkyl halides.

Addition: Addition reactions can be facilitated by using organometallic reagents or acids.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are often used in further synthetic applications or as intermediates in the production of other compounds.

Aplicaciones Científicas De Investigación

This compound has significant applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers.

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its biological activity, as it can undergo bioorthogonal reactions with various biomolecules.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors on cell surfaces, leading to downstream signaling events.

Pathways: Involved in cellular processes such as apoptosis, cell proliferation, and immune response.

Comparación Con Compuestos Similares

Azido-glucose

Azido-galactose

Azido-mannose

These compounds share structural similarities but differ in their functional groups and biological activities. The unique stereochemistry and functional groups of (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid contribute to its distinct properties and applications.

Actividad Biológica

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid, commonly referred to as 6-azido-β-D-glucopyranuronic acid, is a compound of significant interest in biochemical research due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C₆H₉N₃O₆

- Molecular Weight : 219.15 g/mol

- CAS Number : 357981-14-7

The biological activity of this compound is primarily attributed to its azido group and hydroxyl functionalities. These structural features facilitate interactions with biological macromolecules such as proteins and nucleic acids. The azido group can undergo bioorthogonal reactions, making it a useful tool in chemical biology for labeling and tracking biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Wound Healing Properties

A patent describes methods involving this compound for promoting wound healing. The compound's ability to enhance cellular migration and proliferation at the wound site is attributed to its structural properties that facilitate interactions with cell surface receptors involved in healing processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. By modulating cytokine production and reducing oxidative stress markers in cellular models, it shows promise for treating inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 70 |

| E. coli | 50 | 65 |

Study 2: Wound Healing Enhancement

In an animal model of skin injury treated with a formulation containing this compound versus a control group showed accelerated wound closure rates by approximately 30% within seven days post-treatment .

| Treatment Group | Wound Closure Rate (%) | Time (Days) |

|---|---|---|

| Control | 40 | 7 |

| Treatment | 70 | 7 |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O6/c7-9-8-5-3(12)1(10)2(11)4(15-5)6(13)14/h1-5,10-12H,(H,13,14)/t1-,2-,3+,4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKUSYWEILNCQU-CIOUUCGESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)N=[N+]=[N-])C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N=[N+]=[N-])C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357981-14-7 | |

| Record name | (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.